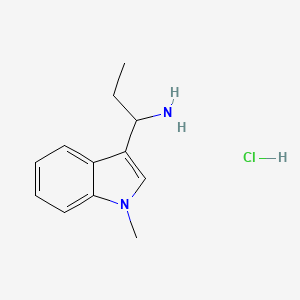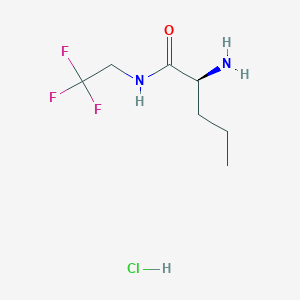
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride
説明
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride , also known by other names such as norvaline , L-norvaline , and L-α-aminovaleric acid , is a chemical compound with the molecular formula C₅H₁₁NO₂ . It has a molar mass of approximately 117.148 g/mol . The compound features a unique combination of an amino acid backbone and a trifluoroethyl group, which contributes to its distinct properties.
科学的研究の応用
Synthesis Techniques
Direct Amidation : B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, enables the direct amidation of various carboxylic acids with a range of amines, including N-protected amino acids, with low racemization levels. This process is notable for its simplicity and high efficiency (Lanigan, Starkov, & Sheppard, 2013).
Synthesis of Isotomers : Methods for synthesizing branched-chain amino acid isotomers, such as 2(S,R)-amino-3-D3methylpentanoic acid and related compounds, have been developed. These involve processes like alkylation, Strecker synthesis, and acid hydrolysis, contributing to the field of amino acid synthesis (Yuan Kor, 1983).
Derivatization of Carboxylic Acids : A technique for the rapid derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives has been reported. This method is significant for its speed, efficiency, and the cleanliness of the samples produced, which is beneficial for chromatography (Ford, Burns, & Ferry, 2007).
Chemical Synthesis and Reactivity
Borate Esters in Amidation : Simple borates, including tris(2,2,2-trifluoroethyl) borate, are effective in promoting amide bond formation and transamidation of primary amides. This discovery is important for the synthesis of amides with good yield and high purity (Starkov & Sheppard, 2011).
Inhibitors of Nitric Oxide Synthase : S-2-Amino-5-azolylpentanoic acids, related to S-2-Aminopentanoic acid, have been studied as inhibitors of nitric oxide synthases. These compounds demonstrate potential in the modulation of nitric oxide production, a key factor in various physiological and pathological processes (Ulhaq et al., 1998).
Biomedical Applications
Aminopeptidase Inhibitors : The development of α-keto amide inhibitors of aminopeptidases, which are effective against various types of these enzymes, is an area of active research. These inhibitors are valuable for their potential therapeutic applications in diseases related to aminopeptidase activity (Ocain & Rich, 1992).
Derivatives of Antitrypanosomal Drugs : δ-Amide derivatives of eflornithine, a drug used against sleeping sickness, have been synthesized to explore potential improvements in drug delivery and efficacy. This research contributes to the development of more effective antitrypanosomal therapies (Helena et al., 2010).
特性
IUPAC Name |
(2S)-2-amino-N-(2,2,2-trifluoroethyl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O.ClH/c1-2-3-5(11)6(13)12-4-7(8,9)10;/h5H,2-4,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDJYJMWEBXRDS-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



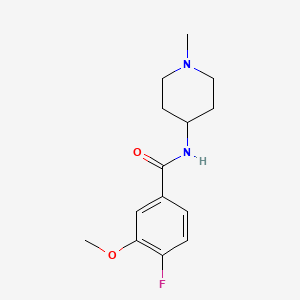
![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)
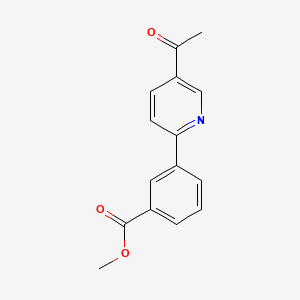

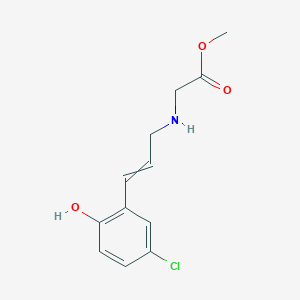

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)


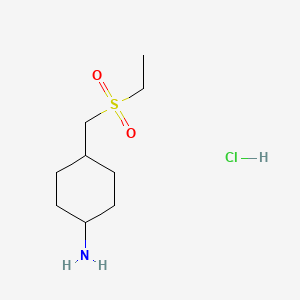
![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)

![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)
